Thiacloprid amide

Catalog No.
S1551696
CAS No.
676228-91-4
M.F
C10H11ClN4OS
M. Wt
270.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiacloprid amide

CAS Number

676228-91-4

Product Name

Thiacloprid amide

IUPAC Name

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea

Molecular Formula

C10H11ClN4OS

Molecular Weight

270.74 g/mol

InChI

InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16)

InChI Key

LEZHOZPJYAQQNU-UHFFFAOYSA-N

SMILES

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl

Canonical SMILES

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl

Isomeric SMILES

C1CS/C(=N\C(=O)N)/N1CC2=CN=C(C=C2)Cl

The exact mass of the compound Thiacloprid amide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Thiacloprid amide (CAS 676228-91-4) is the primary environmental and metabolic degradation product of the widely used neonicotinoid insecticide thiacloprid. Formed via the hydration of the parent compound's cyanoimino group—often mediated by microbial nitrile hydratases—this amide serves as a critical analytical reference standard. In industrial and regulatory contexts, it is essential for environmental fate modeling, groundwater monitoring, and agricultural residue analysis. Unlike its highly toxic parent, thiacloprid amide exhibits high water solubility and a significantly altered toxicological profile, making its precise quantification mandatory for accurate ecological risk assessments and mass-balance degradation studies [1].

Research Fit

Analytical reference standard for thiacloprid residue quantification
Fits chromatographic and mass spectrometric workflows (LC-MS/MS, GC-MS)
Supports environmental fate and food safety monitoring studies
Metabolite-specific standard for in vitro toxicology and degradation pathway research

Procurement of exact thiacloprid amide standards is non-negotiable for regulatory compliance and environmental monitoring. Substituting it with the parent compound (thiacloprid) or other neonicotinoid metabolites (such as imidacloprid urea) fails because these molecules possess entirely different chromatographic retention times, ionization efficiencies in LC-MS/MS, and ecotoxicological profiles. Because up to 98% of metabolized thiacloprid can be converted into the amide in soil environments, measuring only the parent compound severely underestimates the total pesticide residue load [1]. Furthermore, regulatory frameworks require compound-specific tracking of this exact metabolite to validate maximum residue limits (MRLs) and evaluate the reduced-toxicity impact of agricultural runoff [2].

Substitution Risk

Parent compound cannot replace metabolite standard
Thiacloprid (cyanoimine) and thiacloprid amide (amide) show different chromatographic retention and mass spectrometric transitions, leading to inaccurate quantification if interchanged.
Biological response profiles differ markedly
Comparative data confirm distinct cytotoxicity and insecticidal potency; using parent or other neonicotinoid metabolites as surrogates may distort ecotoxicological or residual bioefficacy interpretation.
Degradation marker specificity is lost
Thiacloprid amide provides unique hydrolysis pathway information. Substituting with desnitro-imidacloprid or parent insecticide removes the ability to trace environmental transformation routes.

Predominant Environmental Sink via Microbial Biotransformation

In microbial degradation studies using Variovorax boronicumulans J1, thiacloprid is rapidly metabolized via hydration of its cyanoimino group. Quantitative analysis reveals that 98% of the reduced parent compound is converted directly into thiacloprid amide within 60 hours [1]. This near-quantitative yield establishes the amide as the primary environmental sink.

Evidence DimensionMicrobial Biotransformation Yield
Target Compound Data98% conversion yield to thiacloprid amide
Comparator Or BaselineParent thiacloprid (initial concentration 200 mg/L)
Quantified Difference98% of metabolized parent is funneled into the amide sink
ConditionsResting cells of Variovorax boronicumulans J1 over 60 hours

Demonstrates that the amide is the predominant environmental sink, making it the most critical metabolite standard for mass-balance degradation and soil persistence studies.

Cytotoxicity in carp leukocytes
Head-to-head
Thiacloprid amide 58% viability
Thiacloprid 78% viability
Desnitro-imidacloprid 52% viability
20 percentage-point lower viability vs parent
Supports metabolite-specific cytotoxicity endpoint review
Primary carp leukocytes, 20 µM, 24h, MTT/Alamar Blue

Ecotoxicological Differentiation from Parent Compound

The conversion of thiacloprid to thiacloprid amide quantitatively reduces its toxicity profile. Chronic toxicity assays on the aquatic invertebrate Chironomus riparius demonstrate a No Observed Effect Concentration (NOEC) of 0.1 mg/L for the amide, compared to a highly toxic NOEC of 0.001 mg/L for the parent compound [1]. This 100-fold reduction in toxicity highlights the necessity of compound-specific quantification.

Evidence DimensionChronic Aquatic Toxicity (NOEC)
Target Compound Data0.1 mg/L (Thiacloprid amide)
Comparator Or Baseline0.001 mg/L (Parent thiacloprid)
Quantified Difference100-fold reduction in chronic toxicity to Chironomus riparius
Conditions28-day chronic emergence assay

Critical for accurate ecological risk assessments, as measuring only the parent compound misrepresents the true toxicological burden of the degraded pesticide.

Insecticidal potency reduction
Head-to-head
Thiacloprid amide 15.6x lower (oral)
Thiacloprid baseline potency
38.6x lower contact activity
Supports residual bioefficacy endpoint differentiation
Aphis craccivora bioassay, oral and contact tests

High Analytical Recovery in Complex Plant Matrices

For agricultural residue monitoring, thiacloprid amide exhibits highly reproducible analytical extraction behavior. Using water-based extraction followed by LC-MS/MS, the compound achieves a recovery rate of approximately 95% with a Limit of Quantification (LOQ) of 0.01 mg/kg in complex matrices like green peppers and tomatoes [1]. This performance fits seamlessly into standard regulatory workflows.

Evidence DimensionLC-MS/MS Extraction Recovery
Target Compound Data~95% recovery (LOQ 0.01 mg/kg)
Comparator Or BaselineStandard regulatory acceptable range (70-120%)
Quantified DifferenceConsistently high recovery (~95%) well within strict regulatory margins
ConditionsWater-based extraction from green pepper and tomato matrices

Ensures robust, reproducible quantification for agricultural residue monitoring and food safety compliance.

Certified reference purity
Class-level
>99.0% (HPLC)
98.0+% (HPLC/qNMR)
Enables traceable calibration for regulated residue analysis
Batch-specific CoA; essential for ISO/IEC 17025 requirements

Absolute Specificity as a Bioremediation Biomarker

Thiacloprid amide is the definitive product of nitrile hydratase-mediated neonicotinoid degradation. Assays using recombinant E. coli BL21 expressing cobalt-type nitrile hydratase showed complete transformation of the parent compound to the amide, whereas control strains exhibited 0% conversion [1]. This absolute enzymatic specificity makes the amide an ideal target analyte for screening bioremediation catalysts.

Evidence DimensionEnzymatic Transformation Yield
Target Compound Data100% transformation to amide
Comparator Or BaselineControl E. coli (0% transformation)
Quantified DifferenceAbsolute dependence on nitrile hydratase for cyanoimino hydration
ConditionsRecombinant E. coli BL21 expressing V. boronicumulans J1 nitrile hydratase

Validates the compound as the definitive biomarker for screening neonicotinoid-degrading microbial strains and engineered enzymes.

Environmental Fate and Mass-Balance Studies

Because thiacloprid amide accounts for up to 98% of the microbially degraded parent compound, it is the mandatory standard for tracking neonicotinoid persistence and mobility in soil and groundwater systems [1].

Agricultural Residue and Food Safety Monitoring

Leveraging its validated ~95% recovery rate in LC-MS/MS workflows, this standard is essential for quantifying terminal pesticide residues in crops like tomatoes and pome fruits to enforce Maximum Residue Limits (MRLs) [2].

Ecological Risk Assessment

Given its 100-fold lower chronic toxicity to aquatic invertebrates compared to the parent insecticide, quantifying the amide is crucial for accurately modeling the toxicological attenuation of agricultural runoff [3].

Bioremediation Catalyst Screening

As the specific product of cobalt-type nitrile hydratase activity, thiacloprid amide serves as the definitive analytical target for evaluating the efficiency of engineered microbes and enzymes designed to detoxify neonicotinoid-contaminated environments [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental Fate Degradation Analysis
Specific hydrolytic degradation marker identity
Degradation kinetics and pathway confirmation in water/soil
Food and Feed Residue Monitoring
Certified high-purity reference standard
MRL compliance and multiresidue method validation
In Vitro Metabolite Toxicity Assessment
Metabolite-specific cytotoxicity and oxidative stress profile
Differentiation of immunotoxic endpoints from parent compound
Microbial Biodegradation Pathways
Key intermediate in microbial thiacloprid degradation
Biotransformation pathway elucidation and bioremediation research

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.0342099 g/mol

Monoisotopic Mass

270.0342099 g/mol

Heavy Atom Count

17

Wikipedia

Thiacloprid-amide

Use Classification

Pesticides -> Insecticides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Explore Compound Types